5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the dimethylamino and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the oxazole ring or the bromophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2-oxazole-3-carboxamide: Lacks the bromine and dimethylamino groups.
5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-(4-bromophenyl)-N-[2-(ethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with an ethylamino group instead of dimethylamino.
Uniqueness
The presence of the bromophenyl group and the dimethylamino group in 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C21H22BrN3O3 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H22BrN3O3/c1-25(2)18(16-6-4-5-7-19(16)27-3)13-23-21(26)17-12-20(28-24-17)14-8-10-15(22)11-9-14/h4-12,18H,13H2,1-3H3,(H,23,26) |
InChI Key |
KUQROEDEKADUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3OC |
Origin of Product |
United States |
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